molecular formula C17H15Cl3N2 B4881360 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride

6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride

Cat. No. B4881360
M. Wt: 353.7 g/mol
InChI Key: DHOBIGDTTPMVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride, also known as CQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential as an anti-malarial drug due to its ability to inhibit the growth of the Plasmodium falciparum parasite. However, recent research has also shown that CQ has other potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride involves its ability to inhibit the growth of the Plasmodium falciparum parasite by accumulating in its acidic food vacuoles. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride is a weak base that becomes protonated in the acidic environment of the vacuole, leading to its accumulation. This accumulation disrupts the normal functioning of the vacuole and prevents the breakdown of hemoglobin, ultimately leading to the death of the parasite.
Biochemical and Physiological Effects
6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of lysosomal enzymes and reduce the release of cytokines, which are involved in inflammation. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may have implications in cancer research.

Advantages and Limitations for Lab Experiments

6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has several advantages as a research tool. It is a well-established drug with a known mechanism of action, making it a useful tool for studying various biological processes. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride is also readily available and relatively inexpensive. However, 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride also has limitations. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. Additionally, its anti-malarial properties may interfere with the growth of other organisms, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride. One area of research involves its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to have neuroprotective properties and may have potential as a therapeutic agent. Another area of research involves its potential as an anti-cancer agent. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may have implications in cancer research. Finally, 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride may have potential as a tool for studying autophagy, a process involved in cell survival and death. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has been shown to inhibit autophagy and may be useful in studying its role in various biological processes.

Synthesis Methods

The synthesis of 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride involves a series of chemical reactions that start with the condensation of 3-chloro-4-methyl aniline and 2-methyl-4-chloroquinoline. The resulting product is then hydrolyzed and purified to obtain the final compound, 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride hydrochloride.

Scientific Research Applications

6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has been extensively studied for its anti-malarial properties. It works by accumulating in the acidic food vacuoles of the Plasmodium falciparum parasite, thereby preventing the breakdown of hemoglobin and ultimately leading to the death of the parasite. 6-chloro-N-(3-chloro-4-methylphenyl)-2-methyl-4-quinolinamine hydrochloride has also been shown to have potential applications in other scientific fields, such as cancer research and neurodegenerative diseases.

properties

IUPAC Name

6-chloro-N-(3-chloro-4-methylphenyl)-2-methylquinolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2.ClH/c1-10-3-5-13(9-15(10)19)21-17-7-11(2)20-16-6-4-12(18)8-14(16)17;/h3-9H,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOBIGDTTPMVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6810154

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